"2-Fluoroethyl acrylate" CAS number 141680-53-7 properties
"2-Fluoroethyl acrylate" CAS number 141680-53-7 properties
An In-Depth Technical Guide to 2-Fluoroethyl Acrylate (CAS 141680-53-7): Properties, Synthesis, Polymerization, and Applications
Introduction
2-Fluoroethyl acrylate (CAS No. 141680-53-7) is a fluorinated acrylic monomer that serves as a critical building block in the synthesis of advanced functional polymers. The incorporation of a fluorine atom into the ethyl ester side chain imparts unique and desirable properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity. These attributes make poly(2-fluoroethyl acrylate) and its copolymers highly valuable for specialized applications in high-performance coatings, advanced adhesives, optical materials, and the biomedical field.[1][2] This guide provides a comprehensive overview of the physicochemical properties, synthesis, polymerization behavior, and potential applications of this versatile monomer for researchers, scientists, and professionals in drug development and materials science.
Physicochemical and Computational Properties
The fundamental properties of 2-Fluoroethyl acrylate are summarized below. These characteristics are essential for understanding its reactivity, designing polymerization processes, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 141680-53-7 | [3][4][5][6][7] |
| Molecular Formula | C₅H₇FO₂ | [3][5][6][7] |
| Molecular Weight | 118.11 g/mol | [3][5][6] |
| IUPAC Name | 2-fluoroethyl prop-2-enoate | [6] |
| Synonyms | 2-Fluoroethyl prop-2-enoate | [3][4][6] |
| Density | 1.056 g/mL | [8] |
| Purity | ≥97% | [3][4] |
Computed Chemical Properties
Computational descriptors provide insight into the molecule's behavior in various chemical and biological systems.
| Property | Value | Source |
| XLogP3 | 0.8 | [6] |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | [3][6] |
| Hydrogen Bond Donor Count | 0 | [3][6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Rotatable Bond Count | 3-4 | [3][6] |
| Complexity | 90.4 | [6] |
Synthesis of 2-Fluoroethyl Acrylate
The synthesis of fluoroacrylates can be achieved through several established chemical routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability. A common and effective approach is the esterification of acrylic acid with 2-fluoroethanol.
A generalized synthesis workflow is outlined below:
Caption: General workflow for the synthesis of 2-Fluoroethyl Acrylate.
Alternative patented methods for producing 2-fluoroacrylates include:
-
Reacting a 2-fluoroacetic acid ester with formaldehyde, followed by dehydration. This method can be effective but may require careful temperature control and specific base reagents.[9]
-
Synthesis from a 2-fluoropropionic acid ester via steps involving fluorine substitution, bromination, and elimination reactions.[9]
Polymerization of 2-Fluoroethyl Acrylate
The acrylate functional group in 2-fluoroethyl acrylate allows it to undergo polymerization to form high-molecular-weight polymers. The properties of the resulting poly(2-fluoroethyl acrylate) can be precisely controlled by the choice of polymerization technique.
Conventional Free Radical Polymerization
This method is straightforward but offers limited control over polymer architecture, molecular weight distribution (polydispersity), and end-group functionality.
Controlled Radical Polymerization (CRP)
For applications requiring well-defined polymers, CRP techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) are preferred.[1] These methods allow for the synthesis of polymers with narrow molecular weight distributions and predictable molar masses. The ability to create block copolymers by sequential monomer addition is another significant advantage.
A conceptual diagram of the RAFT polymerization process is shown below:
Caption: Conceptual workflow of RAFT polymerization.
Applications in Research and Development
The unique properties derived from the fluorine atom make 2-fluoroethyl acrylate a monomer of significant interest for various advanced applications.
High-Performance Materials
Polymers derived from fluoroacrylates are known for their high glass transition temperatures, low surface energy, and resistance to aging.[9] This makes them suitable for:
-
Optical Fibers: As a key monomer in fluorine-containing optical fiber materials.[9][10]
-
Coatings and Adhesives: Creating materials with enhanced durability, chemical resistance, and specific surface properties like hydrophobicity.[1][2]
-
High-Strength Structural Materials: Applications in demanding environments, such as aerospace components.[9]
Drug Development and Biomedical Applications
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the properties of drug molecules.[11][12]
-
Improved Pharmacokinetics: Fluorination can block metabolically labile sites, increasing the metabolic stability and half-life of a drug.[11][12]
-
Enhanced Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially improving its binding to target receptors.[11]
-
Drug Delivery Systems: The polymerization of functional monomers like 2-fluoroethyl acrylate allows for the creation of specialized polymers for encapsulating or conjugating with therapeutic agents, enabling controlled release and targeted delivery.[11]
PET Imaging
While not a direct application of the non-radioactive monomer, the synthesis of its radioactive isotopologue, 2-[¹⁸F]fluoroethyl acrylate, could be explored. The 2-[¹⁸F]fluoroethyl group is a widely used moiety for developing radiotracers for Positron Emission Tomography (PET), a powerful non-invasive diagnostic imaging technique.[12][13] The synthesis of polymers containing this radiolabel could enable in vivo tracking of drug delivery systems or biomaterials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-fluoroethyl acrylate is not detailed in the provided results, data from analogous fluoroacrylates (e.g., methyl 2-fluoroacrylate, 2,2,2-trifluoroethyl acrylate) indicates that this class of compounds should be handled with care.[14][15][16][17]
-
Hazards: Likely to be a flammable liquid and vapor. May be harmful if swallowed, in contact with skin, or if inhaled. Can cause skin and serious eye irritation, and may cause respiratory irritation.[15]
-
Handling Precautions:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[14]
-
Keep away from heat, sparks, open flames, and other ignition sources.[14]
-
Ground and bond containers and receiving equipment to prevent static discharge.[14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14][15]
-
Wash hands thoroughly after handling.[14]
-
-
Storage: Store in a cool, well-ventilated place, locked up, and with the container tightly closed.[14]
Example Experimental Protocol: RAFT Polymerization
This section provides a representative, field-proven protocol for the controlled polymerization of 2-fluoroethyl acrylate using RAFT.
Objective: To synthesize poly(2-fluoroethyl acrylate) with a target degree of polymerization (DP) of 100 and a narrow molecular weight distribution.
Materials:
-
2-Fluoroethyl acrylate (monomer), inhibitor removed
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
1,4-Dioxane (solvent), anhydrous
Methodology:
-
Reagent Calculation: The causality behind the reagent ratios is critical. The ratio of [Monomer] to [RAFT Agent] determines the theoretical molecular weight. The [RAFT Agent] to [Initiator] ratio influences the polymerization rate and control over the reaction. For a target DP of 100, a [Monomer]:[RAFT Agent]:[Initiator] ratio of 100:1:0.2 is chosen.
-
Reaction Setup: In a Schlenk flask, dissolve CPAD (1 equivalent) and AIBN (0.2 equivalents) in 1,4-dioxane.
-
Monomer Addition: Add 2-fluoroethyl acrylate (100 equivalents) to the flask.
-
Degassing: The system must be deoxygenated as oxygen can terminate the radical polymerization. Subject the reaction mixture to three freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70°C. The temperature is chosen to ensure an appropriate decomposition rate for the AIBN initiator.
-
Monitoring: The reaction progress can be monitored by taking aliquots at timed intervals and analyzing them via ¹H NMR (for monomer conversion) and Size Exclusion Chromatography (SEC/GPC) to track the evolution of molecular weight and polydispersity (Đ). A linear increase in molecular weight with conversion and low Đ values (typically < 1.2) are indicative of a controlled polymerization.
-
Termination: After the desired conversion is reached (e.g., 8-12 hours), quench the reaction by immersing the flask in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane). Filter and dry the purified polymer under vacuum until a constant weight is achieved.
References
- 2-Fluoroethyl acryl
- 2-Fluoroethyl acryl
- 141680-53-7 | 2-Fluoroethyl acryl
- Exploring the Synthesis and Polymerization of 2,2,2-Trifluoroethyl Acryl
- 2-Fluoroethyl acryl
- Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacryl
- Method for producing 2-fluoroacrylate.
- Methyl 2-Fluoroacrylate: A Versatile Building Block for Pharmaceutical Innov
- AB103903 | CAS 141680-53-7. abcr Gute Chemie.
- 2-Fluoroethyl acrylate product inform
- Poly(fluoroacrylate)s with tunable surface hydrophobicity via radical copolymerization. Polymer Chemistry (RSC Publishing).
- 141680-53-7 2-Fluoroethyl acryl
- Fluoroalkyl Acrylate Polymers and Their Applications.
- Preparation method of 2-fluoro methyl acrylate.
- SAFETY DATA SHEET - Methyl 2-fluoroacryl
- SAFETY DATA SHEET - 2,2,2-Trifluoroethyl acryl
- Free-radical copolymerization of 2,2,2-trifluoroethyl methacrylate and 2,2,2-trichloroethyl α-fluoroacrylate.
- 2-Fluoroethyl methacrylate - Safety D
- Synthesis of methyl 2-fluoroacrylate.
- A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acryl
- SAFETY DATA SHEET - METHYL 2-FLUOROACRYL
- 2,2,2-Trifluoroethyl acryl
- 2,2,2-Trifluoroethyl acrylate - Safety D
- ETHYL 2-FLUOROACRYL
- Unlock Enhanced Synthesis: The Versatile Applications of 2-Fluoroethyl Tosylate in Chemical Research. Advanced Synthesis.
- Fluorine-a small magic bullet atom in the drug development. PubMed Central.
- 2-[18F]Fluoroethyl tosylate – a versatile tool for building of 18F based radiotracers for positron emission tomography.
- 2,2,2-Trifluoroethyl 2-(trifluoromethyl)
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